Ainsliadimer B -

Ainsliadimer B

Catalog Number: EVT-1597178
CAS Number:
Molecular Formula: C30H32O8
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ainsliadimer B is a complex sesquiterpene lactone dimer that exhibits significant biological activity and has garnered attention in the field of medicinal chemistry. It was originally isolated from Ainsliaea macrocephala, a plant utilized in traditional Chinese medicine for various ailments, including angina and rheumatoid arthritis . This compound is classified under sesquiterpenoids, which are characterized by their unique carbon skeletons and diverse biological activities.

Synthesis Analysis
  • Diels-Alder Reaction: This reaction was crucial for the stereoselective assembly of the dimeric structure, allowing for the formation of the required stereochemistry and functionalities necessary for Ainsliadimer B .
  • Radical Reactions: Recent methodologies have emphasized the use of radical reactions for allylic hydroxylations and C–H oxidations, which are essential in constructing the complex frameworks typical of sesquiterpenoids .

These synthetic approaches not only facilitate the preparation of Ainsliadimer B but also provide insights into the broader category of sesquiterpenoids.

Molecular Structure Analysis

The molecular structure of Ainsliadimer B is characterized by its unique dimeric configuration, which includes multiple rings and functional groups typical of sesquiterpene lactones. The detailed structural data can be summarized as follows:

  • Molecular Formula: C30_{30}H42_{42}O8_{8}
  • Molecular Weight: 518.65 g/mol
  • Key Features: The structure includes multiple stereocenters and functional groups that contribute to its biological activity.

The complexity of its structure is indicative of its potential interactions within biological systems, particularly in enzyme inhibition pathways.

Chemical Reactions Analysis

Ainsliadimer B participates in various chemical reactions that are pivotal for its biological activity. Notably, it has been shown to inhibit specific kinases through covalent binding mechanisms. The compound's reactive moieties allow it to engage in:

  • Michael Addition Reactions: The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, facilitating covalent interactions with thiol groups on target proteins .
  • Enzyme Inhibition: Ainsliadimer B selectively inhibits IκB kinase α/β by forming covalent bonds with conserved cysteine residues, thereby modulating the NF-κB signaling pathway .

These reactions underscore the compound's potential therapeutic applications.

Mechanism of Action

The mechanism of action for Ainsliadimer B primarily revolves around its ability to inhibit IκB kinase α/β. This inhibition occurs through:

  1. Covalent Binding: The compound binds to cysteine residues in the active site of IκB kinase α/β.
  2. Allosteric Modulation: This binding induces conformational changes that suppress kinase activity, leading to reduced activation of downstream signaling pathways associated with inflammation and cancer progression .

Data from biochemical assays indicate that modifications to the reactive moieties significantly affect the compound's inhibitory potency, highlighting the importance of these functional groups in its mechanism.

Physical and Chemical Properties Analysis

Ainsliadimer B exhibits distinct physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.
  • Stability: Sensitive to light and moisture; stability can be compromised under certain conditions.
  • Melting Point: Specific melting point data is not widely reported but is essential for characterization during synthesis.

These properties are critical for handling and application in laboratory settings.

Applications

Ainsliadimer B has several scientific applications:

  • Medicinal Chemistry: Due to its potent inhibitory effects on key kinases involved in inflammatory responses, it is being investigated for therapeutic uses in treating diseases like rheumatoid arthritis and certain cancers.
  • Chemical Probes: The compound serves as a valuable tool in chemical biology for studying enzyme function and signaling pathways related to NF-κB activation .
  • Natural Product Research: Its complex structure provides insights into the biosynthesis and functional diversity of sesquiterpenoids, contributing to broader studies in natural product chemistry.
Introduction to Ainsliadimer B

Taxonomic Origin and Ethnopharmacological Significance in Ainsliaea Species

Ainsliadimer B belongs to the structurally complex class of dimeric sesquiterpene lactones (DSLs), primarily isolated from plant species within the genus Ainsliaea (Asteraceae family). This genus comprises approximately 70 species of perennial herbs, with a distribution centered in East and Southeast Asia, particularly in biodiversity hotspots of China, Japan, and the Himalayas [4] [8]. Ainsliaea species thrive in diverse ecological niches, including forest understories, rocky areas, and riparian zones, with some exhibiting specialized rheophytic adaptations to flood-prone riverbanks [4]. Taxonomically, Ainsliaea is classified under the tribe Pertyeae (subfamily Pertyoideae), with close phylogenetic relationships to genera Pertya and Myripnois [4].

Ethnopharmacological records document the extensive use of Ainsliaea species in Traditional Chinese Medicine (TCM) and regional folk medicines. Key species like A. macrocephala, A. fragrans, and A. yunnanensis ("Zhui Feng Jian" or "Bone Arrow" in TCM) have been employed for centuries to treat inflammatory conditions such as rheumatism and arthralgia, respiratory ailments (cough, asthma, pharyngolaryngitis), traumatic injuries, and gastrointestinal disorders (enteritis, dysentery) [6] [8]. The therapeutic reputation of these plants is intrinsically linked to their rich sesquiterpenoid content, with dimeric sesquiterpenes like ainsliadimer B representing high-value constituents due to their structural novelty and potent bioactivities. The concentration of these compounds often varies significantly between species and even among populations due to environmental heterogeneity across the Sino-Japanese floristic region [4].

Table 1: Key Ainsliaea Species with Ethnomedicinal Use and Sesquiterpenoid Content

SpeciesCommon Names (TCM)Traditional UsesNotable Sesquiterpenoids
A. macrocephalaDa Tou Tuo HuaRheumatism, inflammation, traumaAinsliadimers A, B, C; Macrocephadiolides
A. yunnanensisZhui Feng JianRheumatoid arthritis, dispelling wind, pain reliefTriterpenoids, Sesquiterpene lactones
A. fragrans-Cough, inflammation, traumatic injuryFarnesane derivatives, Eudesmanes

Historical Context of Sesquiterpenoid Research in Traditional Medicine

Sesquiterpenoids represent one of the most therapeutically significant classes of plant secondary metabolites, with a documented history of use spanning over 60,000 years based on archaeological evidence [10]. Plants within the Asteraceae family, including the genus Ainsliaea, have been cornerstone sources of anti-inflammatory sesquiterpenoids in global traditional medicine systems. These compounds are biosynthesized from farnesyl pyrophosphate (FPP) and exhibit remarkable structural diversity—including guaianolides, eudesmanolides, germacranolides, and dimeric forms—which underpins their varied biological activities [5] [10].

Traditional applications were often based on empirical observations of efficacy against inflammatory symptoms (swelling, pain, fever). Modern pharmacology has validated many uses by identifying specific molecular targets. For instance, the anti-inflammatory properties of Ainsliaea extracts observed traditionally correlate mechanistically with the ability of constituent sesquiterpenoids to inhibit pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6), often through modulation of the NF-κB and MAPK signaling pathways [9] [10]. Dimeric sesquiterpenes, such as the ainsliadimers, garnered intensified research interest following the groundbreaking discovery of artemisinin (from Artemisia annua, Asteraceae) in the 1970s, highlighting the therapeutic potential of complex sesquiterpenes. This spurred extensive phytochemical investigations of related genera, leading to the isolation of structurally unique dimers like ainsliadimers A, B, and C from Ainsliaea [3].

Table 2: Major Anti-inflammatory Sesquiterpenoid Types in Asteraceae with Bioactivity Correlates

Sesquiterpenoid TypeRepresentative CompoundsKey Anti-inflammatory MechanismsOccurrence in Ainsliaea
GuaianolidesErglolide, InuviscolideNO suppression, COX-2 inhibition, NF-κB pathway inhibitionYes (e.g., A. macrocephala)
EudesmanolidesAlantolactone, CostunolideJAK/STAT inhibition, IKKβ inhibitionYes
Dimeric LactonesAinsliadimers, JaponiconesNLRP3 inflammasome inhibition, SIRT1 activationYes (Ainsliadimers)
Bisabolanesα-Bisabolol, ZingibereneLeukotriene B4 inhibition, cytokine modulationLimited

Research Gaps in Dimeric Sesquiterpene Lactone Studies

Despite the promising bioactivities observed in preliminary studies, research on dimeric sesquiterpene lactones (DSLs), including ainsliadimer B, faces significant limitations:

  • Structural Complexity and Supply Limitations: DSLs possess intricate carbon skeletons formed via challenging biosynthetic pathways (e.g., Diels-Alder cycloadditions, radical couplings). Ainsliadimer A exemplifies this, featuring an unusual cyclopentane bridge connecting two sesquiterpene lactone monomers [3]. This complexity hinders de novo synthesis, making isolation from low-yielding natural sources the primary supply route. Sustainable production methods (e.g., synthetic biology, plant tissue culture) remain underdeveloped for most Ainsliaea DSLs, severely restricting material availability for comprehensive bioactivity and toxicity profiling [10].

  • Mechanistic Ambiguity: While monomeric sesquiterpene lactones often target the NF-κB pathway or directly inhibit enzymes like COX-2, the mechanisms of DSLs like ainsliadimer B are less defined. Preliminary data on related dimers (e.g., ainsliadimer C's SIRT1 activation and subsequent NLRP3 inflammasome suppression [1]) suggest novel targets. However, rigorous target identification (e.g., using chemical proteomics or CRISPR screening) and detailed pathway analyses (downstream signaling consequences, crosstalk between pathways) for ainsliadimer B are absent. Most studies rely on single-dose or narrow-concentration range experiments in simplistic cellular models (e.g., LPS-stimulated macrophages), lacking physiological relevance [1] [10].

  • Biodiversity and Chemodiversity Underexploration: The genus Ainsliaea exhibits substantial phylogeographic divergence, with distinct evolutionary lineages identified in eastern (SE China-Japan) and western (Himalayas-Yunnan) subregions of Asia [4]. This suggests potential chemodiversity hotspots, yet systematic metabolomic studies correlating genetic diversity with DSL profiles across species and populations are lacking. Furthermore, the biosynthetic gene clusters (BGCs) responsible for ainsliadimer B production remain completely uncharacterized, impeding biotechnological approaches [4] [10].

  • Limited Translational Studies: Critical gaps exist between in vitro findings and therapeutic application. Key deficiencies include: sparse pharmacokinetic data (absorption, distribution, metabolism, excretion - ADME), undefined metabolite profiles, unassessed oral bioavailability, and a near-total absence of in vivo efficacy and safety data in validated disease models relevant to human inflammatory conditions (e.g., rheumatoid arthritis, metabolic inflammation) [10]. Most bioactivity data focuses on acute, single-target models rather than chronic, multi-factorial inflammatory diseases where DSLs might offer superior efficacy.

Table 3: Key Research Gaps and Priorities for Ainsliadimer B and Related DSLs

Research Gap AreaSpecific DeficienciesPriority Research Actions
Chemical SupplyLow natural abundance; Challenging total synthesisDevelop heterologous expression systems; Optimize plant cultivation & extraction; Investigate semi-synthesis
Mechanistic UnderstandingLimited target identification; Single-pathway focusEmploy omics technologies (proteomics, transcriptomics); Utilize genetic knockdown/knockout models; Investigate crosstalk between pathways
Biodiversity UtilizationUnmapped chemodiversity; Uncharacterized biosynthetic pathwaysConduct phylogeny-guided metabolomics; Identify and characterize biosynthetic gene clusters (BGCs)
Translational DevelopmentAbsence of ADME/PK data; Lack of chronic disease modelsPerform in vitro/in vivo ADME studies; Establish validated disease models (e.g., CIA for RA); Assess efficacy in metabolic inflammation models

The exploration of ainsliadimer B thus stands at a critical juncture, requiring multidisciplinary efforts to bridge phytochemistry, molecular pharmacology, and translational research to realize its potential as a novel anti-inflammatory agent.

Properties

Product Name

Ainsliadimer B

IUPAC Name

(1S,2S,3'aS,6S,6'aR,9R,9'aR,9'bS,12R,15R)-9-hydroxy-15-(hydroxymethyl)-3',5,6'-trimethylidenespiro[3-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-ene-12,9'-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan]-2',4,8',14-tetrone

Molecular Formula

C30H32O8

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C30H32O8/c1-12-4-5-15-13(2)28(35)38-26(15)21-17(12)10-19(32)30(21)9-8-29(36)7-6-16-14(3)27(34)37-25(16)20-18(11-31)24(33)23(30)22(20)29/h15-18,20-21,25-26,31,36H,1-11H2/t15-,16-,17-,18-,20-,21-,25-,26-,29+,30+/m0/s1

InChI Key

RHYDACDYAGGAEH-BIIRDFIDSA-N

Synonyms

ainsliadimer B

Canonical SMILES

C=C1CCC2C(C3C1CC(=O)C34CCC5(CCC6C(C7C5=C4C(=O)C7CO)OC(=O)C6=C)O)OC(=O)C2=C

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)[C@]34CC[C@@]5(CC[C@@H]6[C@@H]([C@@H]7C5=C4C(=O)[C@H]7CO)OC(=O)C6=C)O)OC(=O)C2=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.